1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
Overview
Description
“1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine” is a chemical compound with the CAS Number: 387358-40-9 . It has a molecular weight of 185.23 . The IUPAC name for this compound is 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine .
Molecular Structure Analysis
The InChI code for “1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine” is 1S/C11H11N3/c1-3-12-6-8-5-9-7-13-4-2-11(9)14-10(1)8/h1,3,5-6,13H,2,4,7H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine” has a storage temperature of 28 C .
Scientific Research Applications
Alzheimer’s Disease Treatment
One of the applications of naphthyridine derivatives is in the treatment of Alzheimer’s disease. A novel 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine analog has been identified as a potent phosphodiesterase 5 inhibitor with improved water solubility for treating Alzheimer’s disease .
Anticancer Properties
Naphthyridines are known for their pharmacological activity, including anticancer properties. They have been studied for their potential use in cancer treatment due to their ability to interact with various biological targets .
Anti-HIV Activity
These compounds also show promise as anti-HIV agents. Their ability to inhibit certain enzymes makes them potential candidates for HIV treatment research .
Antimicrobial Activity
The antimicrobial properties of naphthyridines make them useful in the study of new antibiotics and treatments for bacterial infections .
Analgesic and Anti-inflammatory
Naphthyridines have been explored for their analgesic and anti-inflammatory activities, which could lead to new pain relief and anti-inflammatory medications .
Antioxidant Activity
Their antioxidant properties are also of interest in research focused on combating oxidative stress-related diseases .
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine, has been identified as a potent inhibitor of phosphodiesterase 5 (pde5) . PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a key regulator of intracellular signaling pathways .
Mode of Action
If it acts similarly to the related compound, it would inhibit pde5, leading to an increase in cgmp levels . This increase in cGMP can then lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The inhibition of PDE5 and subsequent increase in cGMP can affect several biochemical pathways. One key pathway involves the cAMP response element-binding protein (CREB), a transcription factor involved in learning and memory processes . Increased cGMP levels can lead to increased levels of CREB, potentially enhancing these processes .
Result of Action
If it acts similarly to the related compound, its inhibition of pde5 could lead to enhanced learning and memory processes via the upregulation of creb .
properties
IUPAC Name |
6,7,8,9-tetrahydropyrido[4,3-b][1,6]naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-12-6-8-5-9-7-13-4-2-11(9)14-10(1)8/h1,3,5-6,13H,2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIABLTNJAVAKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3C=CN=CC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371957 | |
Record name | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
CAS RN |
387358-40-9 | |
Record name | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydropyrido[4,3-b]-[1,6]-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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